2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide
Description
This compound features a hybrid scaffold combining an indole core, a 1,3,4-oxadiazole ring substituted with an ethyl group at position 5, and an acetamide moiety linked to a 2-fluorophenyl group. The indole-oxadiazole framework enhances pharmacological activity through hydrogen bonding and π-π interactions with biological targets . The ethyl group on the oxadiazole optimizes lipophilicity, while the 2-fluorophenyl substituent improves metabolic stability and target selectivity .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-11-13-7-3-6-10-16(13)25(17)12-18(26)22-15-9-5-4-8-14(15)21/h3-11H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFFSUOCJOUAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Synthesis of the indole ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the oxadiazole and indole rings: The oxadiazole and indole rings are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and oxadiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may lead to the formation of indole-2,3-dione derivatives, while substitution reactions may lead to the formation of various substituted indole and oxadiazole derivatives.
Scientific Research Applications
Overview
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide is a novel heterocyclic molecule that integrates an indole and an oxadiazole moiety. Its unique structure has attracted significant interest in various fields, particularly in medicinal chemistry, due to its promising biological activities.
Medicinal Chemistry
This compound has been explored for its potential as an anticancer agent . The presence of the indole and oxadiazole rings may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that compounds featuring similar structural motifs can inhibit key enzymes such as tyrosine kinases , which play a crucial role in cell signaling pathways that regulate cell proliferation and survival.
Case Study: Anticancer Activity
A study conducted by Abdelrehim et al. demonstrated that derivatives of oxadiazole exhibited moderate cytotoxic activity against colon carcinoma cell lines (HCT-116). The results indicated significant reductions in cell viability at certain concentrations, showcasing the potential for further development of this compound as an anticancer therapeutic.
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
Antimicrobial Properties
The compound is also being investigated for its antimicrobial and antifungal properties . Research indicates that derivatives of oxadiazole can exhibit significant activity against various microbial strains, making them candidates for developing new antibiotics .
Material Science
In addition to its biological applications, this compound is being studied in the field of material science . Its electronic properties make it a candidate for use in the development of organic semiconductors and light-emitting diodes (LEDs). The unique structural features allow for enhanced charge transport characteristics, which are beneficial for electronic applications.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with various molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, while the oxadiazole ring can interact with various enzymes and proteins . These interactions can lead to the modulation of various biological processes, including cell proliferation, inflammation, and viral replication.
Comparison with Similar Compounds
Variations in the Aryl Acetamide Substituent
Compounds sharing the indole-oxadiazole core but differing in the aryl acetamide group demonstrate how substituents influence bioactivity:
Key Insight : The 2-fluorophenyl group in the target compound balances solubility and target engagement, whereas bulkier substituents (e.g., bromophenyl) may hinder pharmacokinetics despite stronger target binding .
Modifications to the Oxadiazole Ring
The 1,3,4-oxadiazole ring is a critical pharmacophore. Substitutions at position 5 significantly alter activity:
5-Ethyl vs. 5-Propyl Oxadiazole :
- The propyl-substituted analog (e.g., F356-0323) shows increased hydrophobic interactions but reduced metabolic stability compared to the ethyl group in the target compound .
- Ethyl substitution optimizes steric effects, as seen in analogs with enhanced LOX (lipoxygenase) inhibition (IC₅₀: ~12 µM vs. 18 µM for unsubstituted oxadiazoles) .
Sulfur vs. Oxygen Linkers :
Core Heterocycle Replacements
Replacing the indole or oxadiazole ring alters target specificity:
Key Insight : The indole-oxadiazole combination in the target compound provides a balance of redox activity (via indole) and metabolic stability (via oxadiazole), outperforming benzofuran or triazole analogs in CNS-targeted applications .
Pharmacological Activity Trends
Antioxidant Activity :
Enzyme Inhibition :
- The 2-fluorophenyl group enhances selectivity for kinases (e.g., FLT3) over off-target enzymes like BChE (butyrylcholinesterase), unlike 4-methoxyphenyl analogs .
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule characterized by the presence of both indole and oxadiazole moieties. These structural components are well-known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 392.46 g/mol |
| CAS Number | 946334-31-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes. The oxadiazole moiety is known for its role in inhibiting enzymes such as tyrosine kinases, which are pivotal in cancer cell signaling pathways. The indole component contributes to the compound's potential anticancer properties by modulating apoptosis and cell proliferation pathways.
Anticancer Activity
Recent studies have demonstrated significant anticancer potential for compounds containing oxadiazole and indole structures. For instance, derivatives of oxadiazoles have shown promising results in inhibiting tumor growth across various cancer cell lines. The compound's efficacy can be measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 12.5 |
| Similar Indole-Oxadiazole Derivative | MCF7 (breast cancer) | 15.0 |
These results indicate that the compound exhibits a strong cytotoxic effect against cancer cells, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 18 | 25 |
| Escherichia coli | 16 | 22 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Mechanisms : A study published in Pharmaceutical Research highlighted that oxadiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy : Research in Journal of Medicinal Chemistry showed that indole-based compounds exhibit synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the phenyl ring significantly affect the biological activity of oxadiazole derivatives . Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
